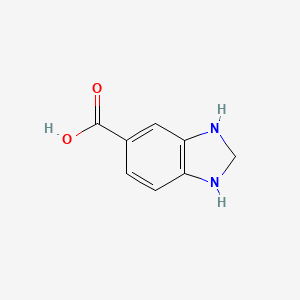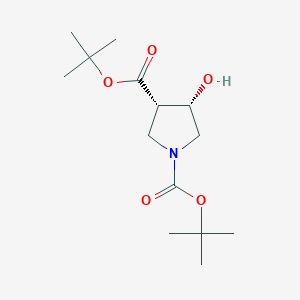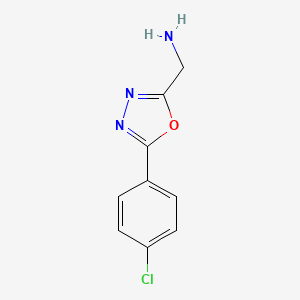
(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine
Overview
Description
(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form 4-chlorophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then treated with formaldehyde and ammonia to yield the desired compound.
Reaction Conditions:
Step 1: 4-chlorobenzohydrazide + carbon disulfide + potassium hydroxide → 4-chlorophenyl-1,3,4-oxadiazole-2-thiol
Step 2: 4-chlorophenyl-1,3,4-oxadiazole-2-thiol + formaldehyde + ammonia → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; Solvent: Acetic acid; Temperature: 50-70°C
Reduction: Lithium aluminum hydride; Solvent: Ether; Temperature: 0-25°C
Substitution: Alkyl halides; Solvent: Acetonitrile; Temperature: Room temperature
Major Products Formed
Oxidation: Oxadiazole derivatives with various functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Alkylated oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. The presence of the oxadiazole ring is particularly significant due to its bioactive potential.
Medicine
In medicine, this compound derivatives are being explored for their therapeutic potential. They have been investigated as potential treatments for various diseases, including bacterial infections and cancer.
Industry
Industrially, this compound is used in the synthesis of polymers and other materials. Its stability and reactivity make it a valuable component in the production of high-performance materials.
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Receptors: It can bind to specific receptors on cancer cells, triggering pathways that result in cell death.
Comparison with Similar Compounds
Similar Compounds
- (5-Phenyl-1,3,4-oxadiazol-2-YL)methanamine
- (5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL)methanamine
- (5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-YL)methanamine
Uniqueness
(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are warranted to fully explore its capabilities and develop new applications.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9/h1-4H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHNHFQYQWJSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232959 | |
| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-80-3 | |
| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944906-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


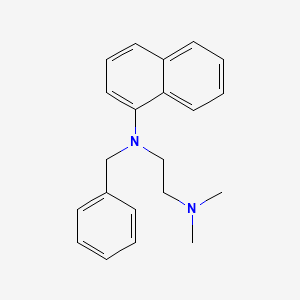
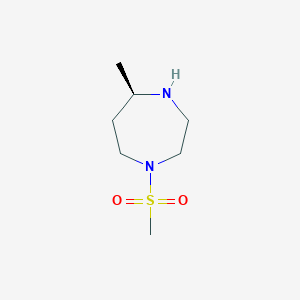

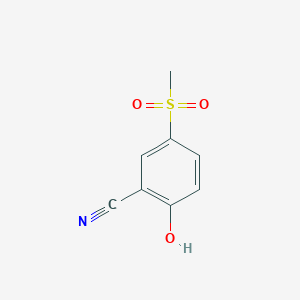
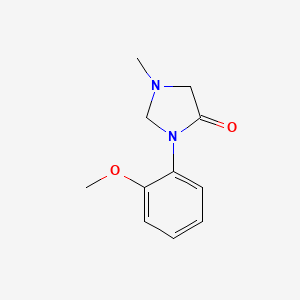
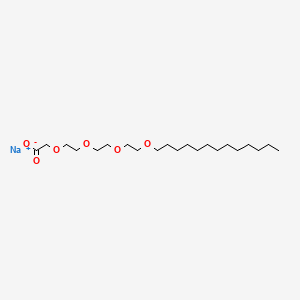
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine](/img/structure/B12816138.png)
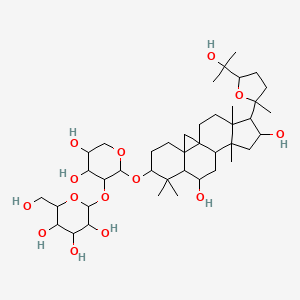
![Pyrido[2,3-b]pyrazin-8-ylmethanamine](/img/structure/B12816154.png)
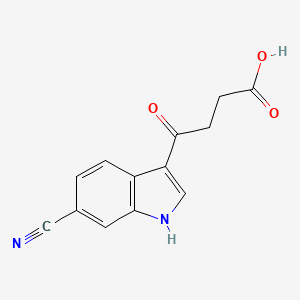
![chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt](/img/structure/B12816180.png)
